molecular formula C28H24BrO2P B14218760 [(4-Methoxy-1-benzofuran-6-yl)methyl](triphenyl)phosphanium bromide CAS No. 831223-02-0

[(4-Methoxy-1-benzofuran-6-yl)methyl](triphenyl)phosphanium bromide

Cat. No.: B14218760
CAS No.: 831223-02-0
M. Wt: 503.4 g/mol
InChI Key: LZWXDJXLMUOKLP-UHFFFAOYSA-M
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Description

(4-Methoxy-1-benzofuran-6-yl)methylphosphanium bromide is an organic compound with the chemical formula C26H22BrO2P It is a phosphonium salt that features a benzofuran ring substituted with a methoxy group and a triphenylphosphonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-1-benzofuran-6-yl)methylphosphanium bromide typically involves the reaction of 4-methoxy-1-benzofuran-6-ylmethyl bromide with triphenylphosphine. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-1-benzofuran-6-yl)methylphosphanium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Methoxy-1-benzofuran-6-yl)methylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form ylides, which are intermediates in various organic reactions. These ylides can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-1-benzofuran-6-yl)methylphosphanium bromide is unique due to the presence of both the benzofuran ring and the triphenylphosphonium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

831223-02-0

Molecular Formula

C28H24BrO2P

Molecular Weight

503.4 g/mol

IUPAC Name

(4-methoxy-1-benzofuran-6-yl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C28H24O2P.BrH/c1-29-27-19-22(20-28-26(27)17-18-30-28)21-31(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,21H2,1H3;1H/q+1;/p-1

InChI Key

LZWXDJXLMUOKLP-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=CC2=C1C=CO2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

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